Species-Dependent Oral Bioavailability and Absorption Profile of TAK-603
TAK-603 exhibits quantitatively distinct oral bioavailability and absorption profiles between rats and dogs following a single oral dose of 10 mg/kg [1]. In rats, absorption was quantitative (near-complete), whereas in dogs, the extent of absorption was only 54% of the administered dose [1]. Correspondingly, oral bioavailability was 53% in rats versus 42% in dogs [1]. This species-dependent differential directly informs preclinical model selection and dose extrapolation strategies.
| Evidence Dimension | Oral absorption extent and bioavailability |
|---|---|
| Target Compound Data | Rats: quantitative absorption, 53% bioavailability; Dogs: 54% absorption, 42% bioavailability |
| Comparator Or Baseline | Rat data vs. Dog data (same study, identical 10 mg/kg oral dose of [14C]TAK-603) |
| Quantified Difference | Absorption: quantitative (rats) vs. 54% (dogs) — approximately 1.85-fold difference; Bioavailability: 53% (rats) vs. 42% (dogs) — 11 percentage point absolute difference |
| Conditions | Single oral dosing of 14C-labeled TAK-603 at 10 mg/kg; Sprague-Dawley rats and beagle dogs |
Why This Matters
Selection of appropriate preclinical species for pharmacokinetic bridging to human studies requires accounting for 1.85-fold differences in absorption extent between common laboratory species.
- [1] Tagawa Y, Kiyota Y, Yoshimura Y, Motohashi M, Tanayama S. Disposition of the new antirheumatic agent ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) in rats and dogs. Arzneimittelforschung. 1998 Jul;48(7):750-7. PMID: 9706376. View Source
